Besonprodil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-505130 is a small molecule drug that acts as a potent and selective serotonin transport inhibitor. It was initially developed by Bristol Myers Squibb Co. and is known for its high affinity for the serotonin transporter, with a binding constant (K_i) of 0.18 nM . This compound has been investigated for its potential therapeutic applications in urogenital diseases and male sexual dysfunction .
Preparation Methods
The synthesis of BMS-505130 involves catalytic asymmetric cyclopropanation of substituted 1-tosyl-3-vinylindoles with ethyl- and tert-butyldiazoacetate. This reaction yields N-protected trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters with high enantiomeric excess (81-88% ee) . The resulting cycloadducts serve as intermediates for the synthesis of conformationally restricted, homotryptamine-like analogues such as BMS-505130 .
Chemical Reactions Analysis
BMS-505130 primarily undergoes reactions typical of serotonin reuptake inhibitors. It exhibits robust inhibition of serotonin uptake in platelet studies and produces a dose-dependent increase in cortical serotonin levels in microdialysis studies . The compound’s pharmacological, neurochemical, and behavioral profiles are consistent with those of potent serotonin reuptake inhibitors .
Scientific Research Applications
BMS-505130 has been extensively studied for its neurochemical, pharmacokinetic, and behavioral effects. It has shown promise in increasing cortical serotonin levels, which is beneficial for conditions related to serotonin deficiency . The compound’s short half-life may be advantageous for treating premature ejaculation, where an acute effect to delay ejaculation followed by a rapid decline in serotonin reuptake inhibitor plasma concentrations might be desirable .
Mechanism of Action
BMS-505130 exerts its effects by inhibiting the serotonin transporter, thereby preventing the reuptake of serotonin into presynaptic neurons . This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission . The compound’s high selectivity for the serotonin transporter over norepinephrine and dopamine transporters contributes to its efficacy and reduced side effects .
Comparison with Similar Compounds
BMS-505130 is unique in its high affinity and selectivity for the serotonin transporter. Similar compounds include other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and citalopram. BMS-505130’s distinct pharmacokinetic profile, including its short half-life, sets it apart from these commonly used serotonin reuptake inhibitors .
Properties
CAS No. |
859230-84-5 |
---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C15H17N3.C4H4O4/c1-18(2)9-11-6-12(11)14-8-17-15-4-3-10(7-16)5-13(14)15;5-3(6)1-2-4(7)8/h3-5,8,11-12,17H,6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12+;/m1./s1 |
InChI Key |
QYXJWBDKQAIHJM-ZMPXXIOZSA-N |
Isomeric SMILES |
CN(C)C[C@H]1C[C@@H]1C2=CNC3=C2C=C(C=C3)C#N.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Canonical SMILES |
CN(C)CC1CC1C2=CNC3=C2C=C(C=C3)C#N.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-505130; BMS 505130; BMS505130; BMS-505130 free base; UNII-E892TW82D9; E892TW82D9. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.